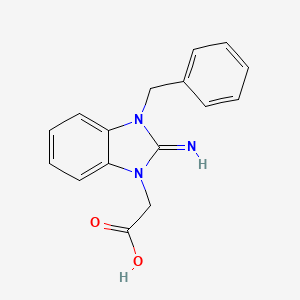
1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C12H15NO5 It is characterized by the presence of three methoxy groups and a nitroprop-1-enyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene typically involves the nitration of 1,2,4-trimethoxybenzene followed by the condensation with nitropropene. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and condensation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Applications De Recherche Scientifique
1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trimethoxybenzene: Lacks the nitroprop-1-enyl group, resulting in different chemical properties and reactivity.
1,2,4-Trimethoxy-5-nitrobenzene: Contains a nitro group directly attached to the benzene ring, leading to distinct reactivity patterns.
1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene: Unique due to the presence of both methoxy and nitroprop-1-enyl groups, offering a combination of properties from both functional groups.
Uniqueness
This compound stands out due to its combination of methoxy and nitroprop-1-enyl groups, which confer unique chemical reactivity and potential applications. This dual functionality allows for a wide range of chemical transformations and biological activities, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
1,2,4-trimethoxy-5-(2-nitroprop-1-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-11(17-3)12(18-4)7-10(9)16-2/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLWVSYNZFMHTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1OC)OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347321 |
Source


|
| Record name | 1,2,4-trimethoxy-5-(2-nitroprop-1-enyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17231-84-4 |
Source


|
| Record name | 1,2,4-trimethoxy-5-(2-nitroprop-1-enyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)
![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)



